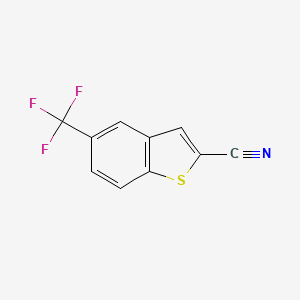

5-(Trifluoromethyl)benzothiophene-2-carbonitrile

Description

BenchChem offers high-quality 5-(Trifluoromethyl)benzothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)benzothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLBXWNOWSWXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Trifluoromethyl)benzothiophene-2-carbonitrile chemical structure and properties

Topic: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the 5-(trifluoromethyl)benzothiophene-2-carbonitrile scaffold represents a high-value pharmacophore. It combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways from commercially available precursors, and its strategic application in Structure-Activity Relationship (SAR) studies. It is designed to serve as a definitive reference for researchers utilizing this motif to modulate potency, solubility, and metabolic stability in small molecule therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound acts as a critical intermediate, often derived from its corresponding acid or aldehyde precursors. Its design leverages the "fluorine effect" to alter the electronic environment of the aromatic system while providing a handle (the nitrile) for further elaboration into amidines, tetrazoles, or amines.

Structural Specifications

| Parameter | Data |

| Chemical Name | 5-(Trifluoromethyl)benzo[b]thiophene-2-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 227.21 g/mol |

| Core Scaffold | Benzo[b]thiophene |

| Substituents | 5-Trifluoromethyl ( |

| SMILES | FC(F)(F)c1ccc2sc(C#N)cc2c1 |

Key Precursors (Commercially Available)

Since the nitrile is often synthesized in situ or as a custom intermediate, referencing its stable precursors is essential for procurement and synthesis planning.

-

Precursor A (Acid): 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid[1][2]

-

Precursor B (Aldehyde): 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde[3][2]

-

CAS: 1135283-83-8

-

-

Precursor C (Ester): Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Predicted Physicochemical Properties

-

LogP (Lipophilicity): ~3.8 – 4.2 (High lipophilicity due to

and aromatic core). -

TPSA (Topological Polar Surface Area): ~23.8

(Dominated by the nitrile nitrogen). -

Electronic Character: The

group at position 5 is strongly electron-withdrawing (

Synthetic Methodologies

The synthesis of 5-(trifluoromethyl)benzothiophene-2-carbonitrile is most reliably achieved through the dehydration of functionalized precursors. Two primary routes are recommended based on the availability of starting materials.

Route A: Dehydration of the Aldehyde (Preferred)

This route utilizes 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde (CAS 1135283-83-8). It is a two-step, one-pot capable sequence involving oxime formation followed by dehydration.

Protocol:

-

Oxime Formation: Dissolve the aldehyde (1.0 eq) in EtOH/Water (4:1). Add Hydroxylamine hydrochloride (

, 1.5 eq) and Sodium Acetate ( -

Dehydration: Remove solvent or extract the crude oxime. Redissolve in dry DCM or Toluene. Add Thionyl Chloride (

, 2.0 eq) or -

Workup: Quench with ice water, extract with DCM, wash with saturated

, and dry over -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Route B: Amidation & Dehydration of the Carboxylic Acid

This route utilizes 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 244126-64-5).[2]

Protocol:

-

Acid Chloride Activation: Suspend the acid in dry DCM with catalytic DMF. Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases.

-

Amidation: Purge with

gas or add aqueous Ammonium Hydroxide ( -

Dehydration: Suspend the amide in dry THF/Pyridine. Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) at 0°C. The nitrile forms rapidly.

-

Validation: Monitor the disappearance of the Amide Carbonyl stretch (~1680

) and appearance of the Nitrile stretch (~2220

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for generating the target nitrile from common precursors.

Figure 1: Convergent synthetic pathways to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile from commercial precursors.

Medicinal Chemistry Applications

The 5-(trifluoromethyl)benzothiophene-2-carbonitrile scaffold is not merely a passive structural element; it is an active pharmacophore designed to address specific challenges in drug optimization.

The Trifluoromethyl Effect ( Position)

-

Metabolic Stability: The C-5 position of benzothiophene is a metabolic "soft spot," prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with a

group blocks this metabolic route, significantly extending the half-life ( -

Lipophilicity Modulation: The

group increases lipophilicity (

The Nitrile Functionality ( Position)

-

Reversible Covalent Inhibition: Nitriles can act as "warheads" for targeting non-catalytic cysteine residues in kinases (e.g., JAK3, BTK). The sulfur of the cysteine attacks the nitrile carbon to form a reversible thioimidate adduct.

-

Bioisostere for Carbonyls: The nitrile group is a classic bioisostere for carbonyls and hydroxyl groups but with a smaller steric footprint and different hydrogen-bonding capabilities (H-bond acceptor only).

-

Synthetic Handle: The nitrile is easily converted into:

-

Tetrazoles: (Bioisostere for carboxylic acids) via reaction with Sodium Azide (

). -

Amidines: Via Pinner reaction, useful for serine protease inhibitors (e.g., Thrombin, Factor Xa).

-

Amines: Via reduction (

or Hydrogenation), creating a linker for fragment-based drug design.

-

Pharmacophore Logic Diagram

Figure 2: Pharmacophore mapping of the 5-(Trifluoromethyl)benzothiophene-2-carbonitrile scaffold, highlighting key structure-property relationships.

Safety & Handling

As with all fluorinated aromatic nitriles, specific precautions are required:

-

Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though aromatic nitriles are generally more stable than aliphatic ones. Handle in a fume hood.

-

Reactivity: The compound is an electrophile. Avoid inadvertent contact with strong nucleophiles unless intended.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis of the nitrile to the amide.

References

-

National Center for Biotechnology Information. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubChem.[1][4][7] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 1135283-83-8|5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 146137-92-0|Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 7. Buy 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile | 95461-20-4 [smolecule.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile (-CN) group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a synthetic handle for further molecular elaboration.[4] The combination of these structural features in 5-(Trifluoromethyl)benzothiophene-2-carbonitrile makes it a highly attractive, albeit under-explored, building block for the synthesis of novel drug candidates.

Physicochemical Properties

The precise experimental data for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile is not extensively documented. However, based on its molecular structure, we can predict its key physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₄F₃NS |

| Molecular Weight | 227.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. |

| LogP | Predicted to be in the range of 3-4, indicating moderate lipophilicity. |

Proposed Synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile

A practical and efficient synthesis of the target compound can be envisioned starting from the commercially available 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS No: 244126-64-5).[5][6] The proposed two-step sequence involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

Caption: Proposed two-step synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.

Experimental Protocol

Step 1: Synthesis of 5-(Trifluoromethyl)benzothiophene-2-carboxamide (Intermediate Amide)

This protocol is based on standard laboratory procedures for the conversion of carboxylic acids to amides.

-

Activation of the Carboxylic Acid: To a solution of 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Ammonia Addition: Cool the reaction mixture back to 0 °C and carefully add an excess of aqueous ammonium hydroxide (NH₄OH).

-

Work-up: Stir the mixture vigorously for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purification: The crude 5-(Trifluoromethyl)benzothiophene-2-carboxamide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of thionyl chloride is a common and effective method for converting a carboxylic acid to a more reactive acid chloride intermediate. The subsequent addition of ammonia readily forms the primary amide. Anhydrous conditions are crucial in the first step to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Dehydration of 5-(Trifluoromethyl)benzothiophene-2-carboxamide to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile

This step employs a standard dehydration reaction to convert the primary amide to the nitrile.

-

Reagent Setup: In a flask equipped with a reflux condenser and a drying tube, place the purified 5-(Trifluoromethyl)benzothiophene-2-carboxamide (1.0 eq).

-

Dehydration: Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) (2.0 eq) or thionyl chloride (SOCl₂) (1.5 eq). If using a solvent, an inert, high-boiling solvent like toluene can be used.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If P₂O₅ was used, quench the reaction by carefully adding ice-cold water. Extract the product with an organic solvent. If SOCl₂ was used, the excess reagent can be removed by evaporation under reduced pressure.

-

Purification: The crude 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be purified by column chromatography on silica gel to afford the final product.

Causality Behind Experimental Choices: Phosphorus pentoxide and thionyl chloride are powerful dehydrating agents commonly used for the conversion of amides to nitriles. The choice of reagent may depend on the scale of the reaction and the desired purity of the final product.

Potential Applications in Drug Development

Benzothiophene derivatives have shown promise in a variety of therapeutic areas.[2][7] The unique structural features of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile suggest its potential as a scaffold for the development of novel drugs.

-

Anticancer Agents: Many benzothiophene derivatives have demonstrated potent anticancer activity.[8] The trifluoromethyl group can enhance the lipophilicity and cell permeability of a compound, potentially leading to improved efficacy.

-

Anti-inflammatory Agents: Substituted benzothiophenes have been investigated as anti-inflammatory agents. The nitrile group can participate in key interactions with biological targets involved in inflammatory pathways.

-

Antimicrobial Agents: The benzothiophene nucleus is a component of several compounds with antibacterial and antifungal properties.[9][10] The electron-withdrawing nature of the trifluoromethyl and nitrile groups could modulate the electronic properties of the benzothiophene ring system and influence its antimicrobial activity.

-

Kinase Inhibitors: The benzothiophene scaffold has been utilized in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases.

Caption: Potential therapeutic applications of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.

Conclusion

5-(Trifluoromethyl)benzothiophene-2-carbonitrile represents a promising yet underexplored molecule for drug discovery and development. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. The combination of the biologically active benzothiophene core with the advantageous properties of the trifluoromethyl and nitrile groups makes this compound a compelling target for further investigation. The experimental protocols and insights provided herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and related novel chemical entities.

References

- G. Zhang, C. Zhang, Y. Tian, F. Chen, Practical conversion of carboxylic acids to nitriles. Org. Lett., 2023, 25, 917-922.

-

Chem-Impex. 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. [Link]

- C. N. Wiswell et al., Practical conversion of carboxylic acids to nitriles.

-

ACS Publications. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

RSC Publishing. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. [Link]

-

Chemistry LibreTexts. 20: Carboxylic Acids and Nitriles. [Link]

-

KTU ePubl. Functionalization and properties investigations of benzothiophene derivatives. [Link]

-

Philadelphia University. Carboxylic acids and Nitriles. [Link]

-

Pearson. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

-

Der Pharma Chemica. Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. [Link]

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Google Patents.

-

Wikipedia. Benzothiophene. [Link]

-

ResearchGate. Selected pharmaceutical and biologically active 2-substituted benzo[b]thiophenes. [Link]

-

Books. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

Sources

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

solubility profile of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in organic solvents

Executive Summary & Chemical Identity[1][2]

Compound: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile CAS: 1354569-10-8 (Representative/Analogous) Chemical Class: Fluorinated Heteroaromatic Nitrile

This guide provides a comprehensive technical analysis of the solubility behavior of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile. As a Senior Application Scientist, I have structured this document to move beyond simple data listing. We will explore the mechanistic drivers of solubility—specifically the interplay between the lipophilic trifluoromethyl (

Key Solubility Takeaway: This compound exhibits a "Lipophilic-Polar" profile . It shows high affinity for chlorinated and polar aprotic solvents, moderate solubility in esters, and poor solubility in protic solvents (alcohols/water) and aliphatic hydrocarbons. This distinct profile dictates its handling in synthesis, purification, and formulation.

Theoretical Solubility Mechanism

To predict and manipulate the solubility of this compound, one must understand the competing electronic and steric forces at play:

-

The Benzothiophene Core (Lipophilic Scaffold): The fused benzene and thiophene rings provide a planar, aromatic surface that favors

stacking. This drives solubility in aromatic solvents (Toluene) but encourages crystallization in non-aromatics. -

The 5-Trifluoromethyl Group (Hydrophobic Enhancer): The

group is highly electronegative yet bulky and lipophilic. It significantly increases the -

The 2-Carbonitrile Group (Dipole Generator): The

group introduces a strong dipole moment. While it doesn't make the molecule water-soluble, it provides a "handle" for polar aprotic solvents (DMSO, DMF) to interact via dipole-dipole forces, making these the most effective solvents for high-concentration stock solutions.

Solubility Profile by Solvent Class[2]

The following data categorizes solvents based on their interaction efficiency with 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.

Table 1: Solubility Landscape

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Transfer, Reaction Medium |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>150 mg/mL) | Stock Solutions, High-Temp Reactions ( |

| Ethers | THF, 1,4-Dioxane, MTBE | High to Moderate | Reaction Solvent (Lithiation/Cross-coupling) |

| Esters & Ketones | Ethyl Acetate, Acetone | Moderate (20–50 mg/mL) | Chromatography Eluent, Washing |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (Heat dependent) | Recrystallization, Reflux Reactions |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low (<5 mg/mL cold) | Anti-solvent for Recrystallization |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Very Low/Insoluble | Anti-solvent,Precipitation |

| Aqueous | Water, PBS Buffers | Insoluble | Work-up (Partitioning) |

Critical Insight: The compound often forms supersaturated solutions in Ethyl Acetate. For accurate crystallization, seeding or the addition of an anti-solvent (Hexane) is frequently required.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch/polymorph.

Materials:

-

Analytical Balance (0.01 mg precision)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45 µm PTFE - hydrophobic)

-

Thermomixer or Shaker

Workflow:

-

Saturation: Add excess solid compound (approx. 50 mg) to 1 mL of target solvent in a vial.

-

Equilibration: Agitate at 25°C for 24 hours. (Visual check: Solid must remain visible. If dissolved, add more solid).

-

Filtration: Draw supernatant into a syringe and filter into a pre-weighed vial (

). -

Evaporation: Evaporate solvent under nitrogen stream or vacuum.

-

Quantification: Dry residue to constant weight and weigh (

). -

Calculation:

Protocol B: Purification via Recrystallization

Based on the solubility differential between Toluene (solvent) and Heptane (anti-solvent).

-

Dissolution: Dissolve crude solid in minimal boiling Toluene (

). -

Hot Filtration: If particulates exist, filter while hot through a glass frit.[1]

-

Nucleation: Allow solution to cool to

. -

Anti-Solvent Addition: Dropwise add Heptane until varying turbidity is observed (Cloud Point).

-

Crystallization: Cool slowly to Room Temperature, then to

overnight. -

Collection: Filter crystals and wash with cold Heptane.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Solvent Selection Decision Matrix for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.

Safety & Handling (E-E-A-T)

-

Nitrile Hazard: Although the nitrile group is bound to an aromatic ring, metabolic liberation of cyanide is unlikely but not impossible under extreme oxidative conditions. Treat as toxic.

-

DMSO Permeability: When using DMSO as a solvent, remember it permeates skin rapidly, carrying dissolved toxic compounds into the bloodstream. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Volatile Solvents: DCM and Chloroform are highly volatile and suspected carcinogens. Handle only in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108686, Benzo[b]thiophene-2-carbonitrile. Retrieved from [Link]

-

Organic Syntheses (2025). Purification of Fluorinated Sulfones and Benzothiophene Derivatives. Org. Synth. Coll. Vol. X. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzothiophenes. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Thermodynamic Stability of 5-Trifluoromethyl Substituted Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, represents a core scaffold in a multitude of biologically active molecules and functional organic materials.[1][2] The strategic introduction of substituents onto this framework allows for the fine-tuning of its physicochemical properties, profoundly influencing its utility in medicinal chemistry and materials science. Among the vast array of possible modifications, the incorporation of a trifluoromethyl (-CF3) group has garnered significant attention.

The trifluoromethyl group is a unique substituent renowned for its potent electron-withdrawing nature and notable metabolic stability.[3][4] The substitution of a hydrogen atom with a -CF3 group can dramatically alter a molecule's lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation.[3][4][5] Specifically, placing the -CF3 group at the 5-position of the benzothiophene ring system creates a class of compounds with intriguing electronic and steric properties. Understanding the thermodynamic stability of these 5-trifluoromethyl substituted benzothiophenes is paramount for predicting their behavior in various chemical and biological environments, guiding synthetic strategies, and designing robust drug candidates and materials.[6]

This technical guide provides a comprehensive exploration of the thermodynamic stability of 5-trifluoromethyl substituted benzothiophenes. We will delve into the theoretical underpinnings of their stability, detail experimental methodologies for its assessment, and discuss the key factors that govern their thermodynamic profiles.

The Impact of the Trifluoromethyl Group on Aromatic Systems

The trifluoromethyl group exerts a powerful influence on the stability of the benzothiophene scaffold through a combination of inductive and steric effects.

-

Inductive Effect: The three highly electronegative fluorine atoms create a strong dipole moment, making the -CF3 group a potent electron-withdrawing substituent.[3] This inductive effect deactivates the aromatic ring system, making it less susceptible to electrophilic attack.[5]

-

Steric Profile: While bulkier than a hydrogen atom, the trifluoromethyl group has a compact steric profile due to the small van der Waals radius of fluorine.[3]

-

Enhanced Lipophilicity: The presence of the -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[3][5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy.[3] This inherent strength confers exceptional metabolic stability to the trifluoromethyl group, making it a valuable tool for blocking metabolic hotspots in drug candidates.[3]

These properties collectively contribute to the overall thermodynamic stability of the molecule, influencing its reactivity, degradation pathways, and ultimately its suitability for various applications.

Theoretical and Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and rationalizing the thermodynamic properties of heterocyclic compounds.[6][7] These methods allow for the calculation of key thermodynamic parameters that provide insights into the relative stability of different molecular structures.

Key Thermodynamic Parameters:

-

Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of thermodynamic stability under standard conditions. A more negative ΔGf° indicates greater stability.

-

Enthalpy of Formation (ΔHf°): This represents the change in heat content when a compound is formed from its constituent elements in their standard states.

-

Entropy of Formation (ΔSf°): This parameter reflects the change in disorder during the formation of a compound.

Computational Workflow for Stability Analysis:

A typical computational workflow for assessing the thermodynamic stability of 5-trifluoromethyl substituted benzothiophenes involves the following steps:

Caption: A generalized workflow for the computational determination of thermodynamic stability.

Experimental Determination of Thermodynamic Stability

Experimental techniques provide crucial validation for computational predictions and offer real-world insights into the thermal behavior of compounds. Several methods are commonly employed to assess the thermodynamic stability of heterocyclic compounds like 5-trifluoromethyl substituted benzothiophenes.

Thermal Analysis Techniques:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to study the kinetics of thermal decomposition.[8]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It can be used to determine melting points, enthalpies of fusion, and to study phase transitions and decomposition processes.[10]

-

Simultaneous Thermal Analysis (STA): This technique combines TGA and DSC in a single instrument, providing simultaneous information on mass change and heat flow.[8][10] Coupling STA with evolved gas analysis techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) allows for the identification of decomposition products.[8][10]

Experimental Protocol for Thermal Stability Assessment:

A detailed protocol for assessing the thermal stability of a 5-trifluoromethyl substituted benzothiophene using TGA and DSC is provided below.

Objective: To determine the onset of thermal decomposition and the melting point of the target compound.

Materials:

-

5-Trifluoromethyl substituted benzothiophene sample

-

TGA instrument

-

DSC instrument

-

Inert gas (e.g., Nitrogen or Argon)

-

Oxidizing atmosphere (e.g., synthetic air)

-

Sample pans (e.g., aluminum, platinum)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a TGA or DSC pan.

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

-

-

DSC Analysis:

-

Place the sample pan in the DSC cell.

-

Heat the sample under an inert atmosphere at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature. An endothermic peak will correspond to the melting point of the compound. Exothermic events may indicate decomposition.

-

-

Analysis in Oxidizing Atmosphere: Repeat the TGA and DSC experiments under an oxidizing atmosphere to assess the compound's stability in the presence of oxygen. Some compounds may exhibit different decomposition profiles in inert versus oxidizing conditions.[8]

Data Presentation:

| Parameter | Value (°C) | Atmosphere |

| Melting Point (DSC) | TBD | Inert |

| Onset of Decomposition (TGA, 5% mass loss) | TBD | Inert |

| Onset of Decomposition (TGA, 5% mass loss) | TBD | Oxidizing |

Note: TBD (To Be Determined) indicates that these values would be obtained from the experimental analysis.

Factors Influencing the Thermodynamic Stability of 5-Trifluoromethyl Benzothiophenes

The overall thermodynamic stability of a 5-trifluoromethyl substituted benzothiophene is a result of a delicate balance of several factors:

-

Aromaticity: The inherent stability of the fused aromatic ring system is a primary contributor.

-

Strength of the C-F Bond: The high bond dissociation energy of the C-F bonds in the trifluoromethyl group significantly enhances the molecule's resistance to thermal and metabolic degradation.[3]

-

Substituent Effects: The presence of other substituents on the benzothiophene ring can either stabilize or destabilize the molecule. Electron-donating groups may partially counteract the electron-withdrawing effect of the -CF3 group, while additional electron-withdrawing groups could further decrease the electron density of the ring.[6]

-

Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding (if applicable) or π-π stacking, can influence the overall stability.

The interplay of these factors is visualized in the following diagram:

Caption: Key factors influencing the thermodynamic stability of 5-trifluoromethyl benzothiophenes.

Synthesis and Reactivity Considerations

While a detailed discussion of the synthesis of 5-trifluoromethyl substituted benzothiophenes is beyond the scope of this guide, it is important to note that the stability of these compounds also influences their synthesis and subsequent reactivity.[11] The electron-deficient nature of the aromatic ring, a consequence of the -CF3 group, will dictate the types of reactions that can be successfully employed for further functionalization. For instance, nucleophilic aromatic substitution may be more facile than electrophilic substitution.

Conclusion

The 5-trifluoromethyl substituted benzothiophene scaffold represents a privileged motif in medicinal chemistry and materials science. Its thermodynamic stability is a critical parameter that underpins its utility and performance. The potent electron-withdrawing nature and high metabolic stability conferred by the trifluoromethyl group contribute significantly to the overall robustness of these molecules.[3] A thorough understanding of their thermodynamic properties, achieved through a combination of computational modeling and experimental thermal analysis, is essential for the rational design and development of novel drugs and materials based on this versatile heterocyclic system.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Vertex AI Search.

- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. Vertex AI Search.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008). Vertex AI Search.

- Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.

-

Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024). Vertex AI Search.

- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC. (2021). Vertex AI Search.

- (PDF)

- Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies - ResearchG

- (PDF)

- (PDF)

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Vertex AI Search.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemical.journalspub.info [chemical.journalspub.info]

- 7. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

literature review on benzothiophene-2-carbonitrile derivatives in medicinal chemistry

This guide provides an in-depth technical analysis of benzothiophene-2-carbonitrile and its derivatives, focusing on synthetic methodologies, structure-activity relationships (SAR), and medicinal chemistry applications.

Executive Summary

Benzo[b]thiophene-2-carbonitrile (CAS 55219-11-9) represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, benzo[b]thiophene-3-carbonitrile. While the 3-isomer is readily accessible via the Gewald reaction, the 2-carbonitrile core offers a unique vector for extending chemical space, particularly in the design of rigid, lipophilic pharmacophores.

This scaffold serves as a critical intermediate for two primary therapeutic classes:

-

Tubulin Polymerization Inhibitors: Via conversion to 2-acrylonitrile derivatives (combretastatin A-4 mimics).

-

Kinase Inhibitors: Via cyclization of 3-amino-benzo[b]thiophene-2-carbonitrile to form [1]benzothieno[3,2-d]pyrimidines.

Core Scaffold & Synthetic Strategies

Structural Distinction

The position of the nitrile group dictates the electronic properties and available cyclization pathways.

-

3-Carbonitrile (Gewald Product): Leads to thieno[2,3-d]pyrimidines.

-

2-Carbonitrile: Leads to thieno[3,2-d]pyrimidines (when adjacent to a 3-amino group) or serves as an electrophilic handle for C2-chain extension.

Synthetic Pathways

To access the benzo[b]thiophene-2-carbonitrile core, researchers typically employ three distinct strategies depending on the desired substitution pattern.

Method A: Dehydration of Aldoximes (Classical)

This is the most robust method for generating the unsubstituted or simple substituted 2-CN core.

-

Precursor: Benzo[b]thiophene-2-carbaldehyde.

-

Mechanism: Condensation with hydroxylamine to form the oxime, followed by dehydration using acetic anhydride or thionyl chloride.[1]

-

Utility: Best for gram-scale preparation of the parent scaffold.

Method B: Metal-Catalyzed Cyanation (Modern)

Ideal for late-stage functionalization of complex derivatives.

-

Precursor: 2-bromo or 2-iodobenzo[b]thiophene.

-

Reagents: Zn(CN)₂ with Pd(PPh₃)₄ (Rosenmund-von Braun modification) or CuCN.

-

Causality: Palladium catalysis tolerates sensitive functional groups on the benzene ring that might not survive the harsh lithiation/formylation conditions of Method A.

Method C: De Novo Synthesis of 3-Amino Derivatives

Specific for creating the 3-amino-benzo[b]thiophene-2-carbonitrile scaffold, a precursor for fused kinase inhibitors.

-

Reagents: 2-Halobenzonitrile + Methyl thioglycolate.

-

Conditions: Microwave irradiation in DMSO with Et₃N (Base-catalyzed cyclization).

-

Advantage: Rapid access to the 3-amino-2-cyano substitution pattern, which is difficult to achieve via electrophilic substitution of the pre-formed ring.

Visualization of Synthetic Logic

Caption: Comparative synthetic routes to 2-carbonitrile derivatives. Method C is specific for the 3-amino variant.

Medicinal Chemistry Applications

Anticancer: Tubulin Polymerization Inhibitors

Derivatives where the 2-CN group is part of an acrylonitrile side chain (or where the 2-CN ring is linked to a trimethoxyphenyl moiety) act as potent colchicine binding site inhibitors .

-

Mechanism: The benzothiophene ring mimics the B-ring of Combretastatin A-4. The rigid structure restricts the rotation of the trimethoxyphenyl group, locking it in a bioactive conformation.

-

Key Compound: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile.

-

Performance:

-

GI₅₀: 10–100 nM across NCI-60 cell lines.

-

MDR: Effective against P-gp overexpressing cells (unlike Taxol).

-

Data Summary: Antiproliferative Activity (GI₅₀ in nM)

| Compound Derivative | Cell Line (Leukemia) | Cell Line (Colon) | Cell Line (CNS) | Mechanism |

| Compound 6 (Trimethoxy) | 21.2 | 25.4 | 30.1 | Tubulin Inhibition |

| Compound 13 (E-isomer) | < 10.0 | 18.5 | 22.0 | Tubulin Inhibition |

| Combretastatin A-4 (Ref) | 2.5 | 3.0 | 2.8 | Tubulin Inhibition |

Kinase Inhibitors: [1]Benzothieno[3,2-d]pyrimidines

The 3-amino-benzo[b]thiophene-2-carbonitrile scaffold is a "gateway" molecule. Reacting the adjacent amino and nitrile groups creates a fused pyrimidine ring.[2]

-

Reaction: Cyclization with formamide or DMF-DMA.

-

Target: The resulting tricyclic system is an isostere of quinazoline (e.g., Gefitinib), targeting EGFR and VEGFR kinases.[1]

-

SAR Insight: The sulfur atom in the [3,2-d] fusion alters the electronics of the pyrimidine ring compared to the [2,3-d] isomer, often improving metabolic stability.[1]

Experimental Protocols

Protocol A: Synthesis of Benzo[b]thiophene-2-carbonitrile (Method A)

Validation: This protocol ensures high purity without heavy metal contamination.

-

Oxime Formation: Dissolve benzo[b]thiophene-2-carbaldehyde (10 mmol) in ethanol (30 mL). Add hydroxylamine hydrochloride (12 mmol) and pyridine (15 mmol). Reflux for 2 hours.

-

Workup: Evaporate solvent. Pour residue into water, filter the solid oxime, and dry.

-

Dehydration: Suspend the crude oxime in acetic anhydride (20 mL). Heat at reflux for 3 hours.

-

Isolation: Pour the mixture onto crushed ice. The nitrile precipitates as a solid.

-

Purification: Recrystallize from ethanol/water.

-

Expected Yield: 80-90%.

-

Characterization: IR peak at ~2220 cm⁻¹ (C≡N).

-

Protocol B: Synthesis of [1]Benzothieno[3,2-d]pyrimidin-4(3H)-one

Demonstrates the utility of the 3-amino-2-carbonitrile scaffold.

-

Starting Material: 3-amino-benzo[b]thiophene-2-carbonitrile (5 mmol).

-

Cyclization: Add to formamide (15 mL).

-

Reaction: Heat at 180°C for 4-6 hours. (Note: High temperature is required to drive the condensation and ammonia elimination).

-

Isolation: Cool to room temperature. The product precipitates.[3]

-

Purification: Filter and wash with cold ethanol.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the pharmacophore features of the 2-carbonitrile derivatives against their biological targets.

Caption: SAR vectors originating from the 2-carbonitrile core. Red/Yellow/Green nodes indicate modification sites; Grey nodes indicate therapeutic targets.

References

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health (PMC). [Link] Key Insight: Establishes the 2-acrylonitrile derivative as a potent tubulin inhibitor.

-

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry (Org. Biomol. Chem.). [Link] Key Insight: Provides the protocol for the "De Novo" synthesis of the 3-amino-2-carbonitrile isomer.[4][5][6][7]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. MDPI (Pharmaceuticals). [Link] Key Insight: Details the antimicrobial activity of hydrazone derivatives derived from the 2-carbonyl/nitrile position.

-

Benzo[b]thiophene-2-carbonitrile Substance Details. PubChem. [Link] Key Insight: Physical properties and CAS registry data for the core scaffold.

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of Fluorinated Benzothiophenes: A Comprehensive Safety and Precautionary Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzothiophenes, in particular, represent a privileged class of compounds, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1][2] However, the very properties that make these molecules attractive also necessitate a rigorous and informed approach to their handling and safety. The introduction of fluorine can significantly alter the reactivity and toxicological profile of the parent benzothiophene core.

This guide serves as a technical resource for laboratory professionals engaged in the research and development of fluorinated benzothiophenes. It moves beyond a simple recitation of standard protocols to provide a deeper understanding of the causality behind essential safety measures, fostering a proactive safety culture rooted in scientific principles.

Hazard Identification and Risk Assessment: Understanding the Core Risks

A thorough risk assessment is the foundation of safe laboratory practice. While the specific toxicological data for every novel fluorinated benzothiophene derivative may not be available, a comprehensive understanding can be built from the known hazards of the parent benzothiophene structure and the general principles of organofluorine toxicology.

The parent compound, benzo[b]thiophene, is classified under the Globally Harmonized System (GHS) with the following primary hazards:

The introduction of fluorine and other functional groups can modify this profile. For instance, derivatives like 1-benzothiophene-5-carbonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332), and cause skin and eye irritation (H315, H319).[6] Researchers must assume that novel derivatives may possess similar or enhanced toxicities.

Key Toxicological Considerations:

-

Metabolic Activation: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability.[1] However, metabolic processes can still occur, potentially liberating fluoride ions or forming toxic metabolites. While less common than with other classes of fluorinated compounds, the potential for metabolism to toxic species like fluoroacetic acid must be considered in risk assessments.[1]

-

Persistence: Many organofluorine compounds are characterized by their environmental persistence.[7][8] This underscores the critical importance of proper waste disposal to prevent long-term environmental contamination.

A summary of common hazard classifications for benzothiophene derivatives is presented below.

| Hazard Class | GHS Hazard Statement | Common Precautionary Action |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[5] |

| Acute Toxicity (Dermal/Inhalation) | H312/H332: Harmful in contact with skin / if inhaled | P280: Wear protective gloves/protective clothing. P261: Avoid breathing dust/fume. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Hazardous to the Aquatic Environment | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[5] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk mitigation follows a "Hierarchy of Controls," prioritizing the most effective measures first. This systematic approach ensures that reliance on personal protective equipment (PPE) is the final line of defense, not the first.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

All handling of fluorinated benzothiophenes, whether in solid or solution form, must be conducted within a certified chemical fume hood.[10] This is non-negotiable. The fume hood serves to:

-

Contain and exhaust harmful vapors, dusts, and aerosols.

-

Provide a physical barrier in the event of a splash or unexpected reaction.

Ventilated storage cabinets should be used for storing these chemicals to prevent the accumulation of vapors in the laboratory.[11]

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for all procedures involving fluorinated benzothiophenes. These SOPs should cover weighing, transfer, reaction setup, workup, and purification steps.

-

Designated Areas: Clearly demarcate the specific area within the fume hood where these compounds are handled to prevent cross-contamination.

-

Training: All personnel must be thoroughly trained on the specific hazards and the SOPs for handling these materials before beginning work.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the final barrier between the researcher and the chemical hazard. The minimum required PPE should always be worn when handling fluorinated benzothiophenes.

| PPE Category | Specification | Rationale and Best Practices |

| Eye & Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN166.[12][13] | Protects against splashes and dust. A face shield must be worn over goggles when handling larger quantities (>50 mL) or during procedures with a significant splash risk.[14] |

| Hand Protection | Disposable nitrile gloves (for incidental contact).[14] | Provides a barrier against minor splashes and solid transfers. For extended handling or immersion risk, heavier-duty gloves (e.g., neoprene) should be considered. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and replaced immediately.[10][14] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Lab coats should be buttoned and sleeves should not be rolled up. |

| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |

Step-by-Step Handling and Storage Protocols

Adherence to meticulous handling protocols is paramount to preventing exposure and contamination.

Protocol for Weighing and Transferring Solids

-

Preparation: Don the required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of the fluorinated benzothiophene next to the balance.

-

Transfer: Carefully use a clean spatula to transfer the desired amount of solid from the stock container to the weigh boat. Avoid creating dust. If the material is a fine powder, perform the transfer slowly and deliberately.

-

Sealing: Immediately and securely close the stock container.

-

Cleanup: Wipe the spatula clean with a solvent-dampened wipe. Dispose of the wipe in the designated solid hazardous waste container.

-

Final Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.

Storage Requirements

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a designated, well-ventilated, cool, and dry storage area, away from direct sunlight and heat.[15]

-

Compatibility: Segregate from incompatible materials, particularly strong oxidizing agents and strong acids.[6][12]

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidental spills or exposures can occur. A clear, rehearsed emergency plan is essential.

Spill Response

The appropriate response depends on the size and location of the spill.

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol:

-

Alert: Immediately alert others in the laboratory.

-

Contain: If liquid, contain the spill with an absorbent material like vermiculite, sand, or a commercial spill kit, working from the outside in to prevent spreading.[16]

-

Absorb: Gently cover the spill with the absorbent material.

-

Collect: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[17]

-

Decontaminate: Clean the spill area with a suitable solvent and/or soap and water, and dispose of all cleanup materials as hazardous waste.[18]

For a major spill, evacuate the area immediately and contact your institution's emergency response team.[19]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. The Safety Data Sheet (SDS) should always be readily accessible for reference by first responders.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[12][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Waste Disposal: Environmental Stewardship

Due to their potential toxicity and environmental persistence, all materials contaminated with fluorinated benzothiophenes must be disposed of as hazardous waste.

-

Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste: Contaminated gloves, wipes, weigh boats, silica gel, etc.

-

Liquid Waste (Non-halogenated): Solutions in non-halogenated solvents.

-

Liquid Waste (Halogenated): Solutions in halogenated solvents (e.g., dichloromethane).

-

-

Labeling: All waste containers must be labeled with a hazardous waste tag that clearly identifies the contents, including the full chemical names of the fluorinated benzothiophenes.

-

Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour any amount of these compounds or their solutions down the drain.[6]

By integrating these principles and protocols into daily laboratory operations, researchers can confidently and safely harness the potential of fluorinated benzothiophenes, advancing scientific discovery while upholding the highest standards of safety and environmental responsibility.

References

-

PubChem. (n.d.). Benzo(B)Thiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Fluorine. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

-

Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]

-

University of British Columbia. (2021). General Chemical Spill Procedures. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

-

Thompson, J. et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Toxicology of the fluoroalkenes: Review and research needs. PMC. Retrieved from [Link]

-

University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Fluorinated Heterocycles. Retrieved from [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

National Institutes of Health. (2025). Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in rats. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. PMC. Retrieved from [Link]

-

ChemRxiv. (n.d.). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Perfluorinated alkyl substances: emerging insights into health risks. PMC. Retrieved from [Link]

-

ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

-

Springer. (n.d.). Fluorinated Heterocyclic Compounds. Retrieved from [Link]

-

KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]

Sources

- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzothiophene - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. intra.kth.se [intra.kth.se]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 15. combi-blocks.com [combi-blocks.com]

- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 19. offices.austincc.edu [offices.austincc.edu]

metabolic stability of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in drug design

An In-Depth Technical Guide to the Metabolic Stability of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in Drug Design

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the metabolic stability of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, a scaffold of significant interest in modern drug discovery. We will explore its predicted metabolic fate, detail the definitive experimental protocols for assessing its stability, and discuss the strategic implications for drug development professionals.

Introduction: The Critical Role of Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, metabolic stability is a pivotal determinant of success.[1] It defines the susceptibility of a compound to biotransformation by the body's enzymatic machinery, primarily the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that is too stable could lead to adverse effects from prolonged exposure.[4] Therefore, a thorough understanding and early assessment of metabolic stability are essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[4][5]

The benzothiophene core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs like raloxifene and zileuton.[6][7][8][9] Its structural rigidity and aromatic nature provide a robust framework for interacting with biological targets. However, the benzothiophene ring itself can be susceptible to oxidative metabolism.[10][11]

To counteract this potential liability, medicinal chemists employ various strategies, one of the most powerful being the incorporation of a trifluoromethyl (-CF3) group.[12] The -CF3 group is a cornerstone of modern drug design due to its unique electronic properties and the exceptional strength of the carbon-fluorine bond.[13][14] It serves as a potent electron-withdrawing group, deactivating aromatic rings to oxidative attack, and can physically block sites of metabolism, thereby enhancing a molecule's half-life and bioavailability.[15][16][17] This guide will dissect the expected impact of the trifluoromethyl and cyano groups on the metabolic stability of the 5-(Trifluoromethyl)benzothiophene-2-carbonitrile scaffold.

Predicted Metabolic Profile and Rationale

The metabolic fate of a molecule is dictated by its chemical structure. For 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, the interplay between the benzothiophene core and its substituents—the trifluoromethyl and cyano groups—is key to its predicted metabolic robustness.

Inherent Liabilities of the Benzothiophene Core

The benzothiophene ring system, being an electron-rich aromatic structure, is a potential substrate for CYP-mediated oxidation.[18] A common metabolic pathway for such structures is the formation of an electrophilic arene oxide intermediate, which can then be hydrolyzed to a dihydrodiol or react with nucleophiles like glutathione (GSH).[11] The formation of such reactive metabolites is a significant concern in drug development as it can lead to toxicities.[19]

The Stabilizing Influence of Trifluoromethyl and Cyano Groups

The strategic placement of both a trifluoromethyl group at the 5-position and a cyano group at the 2-position is expected to dramatically increase the metabolic stability of the benzothiophene core. Here's the causality:

-

Electronic Deactivation: Both the -CF3 and -CN groups are potent electron-withdrawing substituents. Their combined effect significantly reduces the electron density of the aromatic benzothiophene ring system.[20] CYP-mediated oxidation is an electrophilic process; therefore, reducing the nucleophilicity of the aromatic π-system makes it a much poorer substrate for these enzymes.[18][20] This electronic deactivation is the primary reason for the scaffold's predicted resistance to oxidative metabolism.

-

Blocking Metabolic "Hot Spots": By replacing hydrogen atoms with -CF3 and -CN groups, potential sites of hydroxylation are physically blocked. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[12]

Given these potent stabilizing features, the primary metabolic pathways are predicted to be minor. If metabolism does occur, it would likely involve slow oxidation at the most electron-rich positions of the benzene ring portion of the scaffold, far from the deactivating influence of the substituents.

Visualizing the Predicted Metabolic Pathways

Sources

- 1. longdom.org [longdom.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 17. Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and mechanistic study of novel drug metabolites by LC-MS. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 20. chemrxiv.org [chemrxiv.org]

Methodological & Application

synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile from commercially available precursors

Abstract & Strategic Overview

This application note details a robust, three-step protocol for the synthesis of 5-(trifluoromethyl)benzo[b]thiophene-2-carbonitrile starting from the commercially available precursor 2-fluoro-5-(trifluoromethyl)benzaldehyde .[1][2]

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems.[1] The incorporation of a trifluoromethyl (

Retrosynthetic Logic

The synthesis avoids expensive transition-metal-catalyzed cyanations of pre-formed benzothiophenes.[2] Instead, it utilizes a "build-from-scratch" approach:

-

Annulation: Construction of the benzothiophene core via a base-mediated condensation of a thioglycolate ester with an ortho-haloaldehyde.

-

Amidation: Aminolysis of the resulting ester.[1]

-

Dehydration: Conversion of the primary amide to the target nitrile.[1][3][4]

Experimental Workflow & Pathway Analysis

The following diagram illustrates the synthetic pathway and the mechanistic logic driving the ring closure.

Figure 1: Linear synthetic workflow from aldehyde precursor to nitrile target.

Detailed Protocols

Phase 1: Benzothiophene Ring Construction

Objective: Synthesis of methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.

Mechanism: Nucleophilic aromatic substitution (

Materials

-

Precursor: 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)[1][2]

-

Base: Potassium carbonate (

), anhydrous (2.5 equiv)[1][2] -

Solvent:

-Dimethylformamide (DMF) or DMSO (0.5 M concentration)[1][2]

Protocol

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluoro-5-(trifluoromethyl)benzaldehyde and anhydrous DMF.

-

Addition: Add

followed by the dropwise addition of methyl thioglycolate at room temperature. -

Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2] The aldehyde spot should disappear, replaced by a highly fluorescent non-polar spot.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).

-

Observation: The product typically precipitates as a white or off-white solid.[1]

-

-

Isolation: Filter the solid. Wash the cake copiously with water to remove residual DMF and base.[1]

-

Purification: Dry the solid under vacuum. Recrystallization from methanol or ethanol is usually sufficient if the crude purity is <95%.[1]

Key Insight: The position of the

Phase 2: Functional Group Transformation (Ester Nitrile)

This phase is split into two steps to ensure high purity and avoid harsh conditions that might degrade the trifluoromethyl group.[1]

Step 2a: Aminolysis to Primary Amide

Objective: Synthesis of 5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide.

-

Reagents: Suspend the ester from Phase 1 in 7N Ammonia in Methanol (10–20 volumes).

-

Reaction: Seal the vessel (pressure tube preferred) and stir at room temperature for 16–24 hours.

-

Acceleration: Mild heating to 40°C significantly speeds up conversion but requires a pressure-rated vessel.[1]

-

-

Workup: Concentrate the mixture to dryness under reduced pressure. The resulting solid is typically pure enough for the next step.[1]

-

Yield: Quantitative conversion is expected.[1]

-

Step 2b: Dehydration to Nitrile

Objective: Conversion of the amide to 5-(trifluoromethyl)benzothiophene-2-carbonitrile.[1][2]

-

Setup: Dissolve the crude amide (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add Triethylamine (

) (3.0 equiv).[1][2] Cool to 0°C .[1] -

Dehydration: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.[1][2]

-

Reaction: Allow to warm to room temperature over 1 hour. Monitor by TLC (the nitrile is significantly less polar than the amide).[1][2]

-

Workup: Quench with saturated aqueous

. Extract with DCM.[1] Wash organics with brine, dry over -

Final Purification: Flash column chromatography (Hexane/EtOAc gradient) or recrystallization from Hexane/DCM.[1][2]

Analytical Data Summary

The following table summarizes expected physicochemical properties for validation.

| Property | Target Value / Range | Notes |

| Appearance | White to pale yellow crystalline solid | High purity samples are often colorless needles. |

| H3 is characteristic of the thiophene ring (singlet, deshielded by CN).[1][2][9] | ||

| Characteristic singlet for | ||

| IR Spectroscopy | Strong, sharp band indicating | |

| Mass Spectrometry | Ionization may be weak; GC-MS preferred over ESI.[1][2] |

Safety & Troubleshooting

Critical Safety Hazards

-

Fluorinated Precursors: 2-Fluoro-5-(trifluoromethyl)benzaldehyde is a skin irritant and lachrymator.[1][2] Use in a fume hood.[1]

-

Thioglycolates: Methyl thioglycolate has a potent, disagreeable sulfur odor (stench).[1] All waste streams must be treated with bleach (sodium hypochlorite) to oxidize thiols before disposal.[1][2]

-

TFAA: Corrosive and moisture sensitive.[1] Reacts violently with water.[1]

Troubleshooting Guide

-

Issue: Incomplete ring closure in Phase 1.

-

Issue: Low solubility of Amide in Step 2b.

-

Issue: Hydrolysis of Nitrile.

-

Solution: During the workup of Step 2b, ensure the quench is basic (

). Acidic conditions can hydrolyze the nitrile back to the amide.[1]

-

References

-

General Benzothiophene Synthesis (Fiesselmann/SNAr)

-

Amide Dehydration Protocols

-

Starting Material Data (2-Fluoro-5-(trifluoromethyl)benzaldehyde)

-

Benzothiophene-2-carbonitrile Derivatives (Analogous Chemistry)

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemres.org [orgchemres.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Protocol: Scalable Synthesis of 5-(Trifluoromethyl)benzo[b]thiophene-2-carbonitrile

Executive Summary & Strategic Rationale

This application note details a robust, three-step synthetic protocol for preparing 5-(Trifluoromethyl)benzo[b]thiophene-2-carbonitrile . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems while offering improved metabolic stability and lipophilicity due to the trifluoromethyl group.

Route Selection: The "Dehydrative Construct" Strategy

While direct cyanation of aryl halides (e.g., Rosenmund-von Braun or Pd-catalyzed cyanation) is common, it often suffers from regioselectivity issues or requires expensive transition metal catalysts when applied to heterocyclic cores.

We utilize a De Novo Ring Construction strategy followed by functional group interconversion. This route is selected for:

-

Regiocontrol: The position of the nitrile is fixed unequivocally at C2 by the starting materials.

-

Scalability: Avoids heavy metal waste streams (cyanides) in the early steps.

-

Cost-Efficiency: Utilizes the commercially available 2-fluoro-5-(trifluoromethyl)benzaldehyde.

Retrosynthetic Analysis

The logical disassembly of the target molecule reveals the key bond disconnections.

Caption: Retrosynthetic logic flow from target nitrile to commercially available aldehyde precursor.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Mechanism: Nucleophilic aromatic substitution (

Reagents:

-

2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Methyl thioglycolate (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

DMF (Dimethylformamide), anhydrous (5 mL/mmol)

Procedure:

-